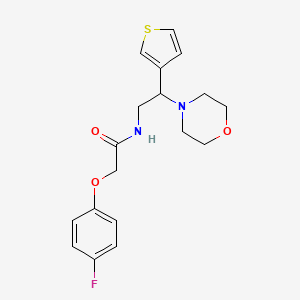

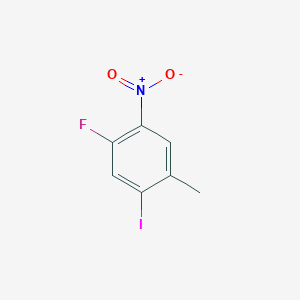

![molecular formula C16H19NO6 B2671220 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2126160-65-2](/img/structure/B2671220.png)

4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cardiovascular Diseases: The compound’s inhibition of cytoplasmic phospholipase A2 (cPLA2) suggests potential use in treating atherosclerosis, coronary artery disease, angina pectoris, and other cardiovascular inflammatory conditions .

Angina and Hypertension: By synthesizing key intermediates from this compound, researchers can explore its role in developing drugs for angina and hypertension treatment .

Asymmetric Synthesis Strategies

Several research groups have focused on asymmetric synthesis strategies for compounds with the 6-azaspiro[4.5]decane scaffold. Notably, Danishefsky’s group achieved the first total synthesis of halichlorine and pinnaic acid, both structurally related to our compound. Asymmetric synthesis methods are crucial for accessing these alkaloids, and they serve as valuable guidance for related work .

Photoredox and Copper Catalysis

In recent years, researchers have explored novel synthetic approaches. For instance, the combination of photoredox catalysis and copper catalysis has enabled radical 1,4-carbocyanations of 1,3-enynes. This approach, utilizing alkyl N-hydroxyphthalimide esters as radical precursors, demonstrates broad substrate scope and remarkable functional group tolerance .

properties

IUPAC Name |

4-phenylmethoxycarbonyl-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6/c18-14(19)13-11-23-16(6-8-21-9-7-16)17(13)15(20)22-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMJYOYNAACYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

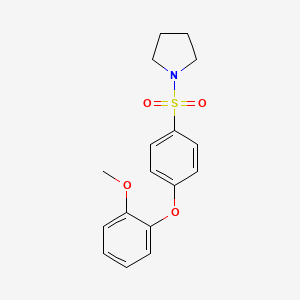

![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)

![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

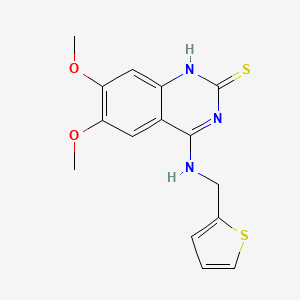

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)

![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

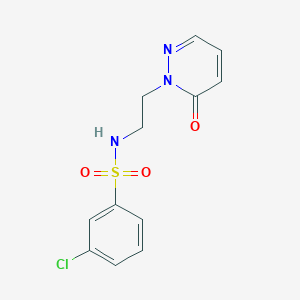

![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)